Edoxaban N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolite of Edoxaban

Edoxaban is a well-established anticoagulant medication sold under the brand name Lixiana. Edoxaban N-oxide is one of the metabolites, or breakdown products, formed in the body after ingesting Edoxaban []. Research on Edoxaban often involves measuring Edoxaban N-oxide levels to understand the drug's metabolism and potential interactions with other medications.

Impurity in Edoxaban Manufacturing

Since Edoxaban N-oxide is a natural byproduct of Edoxaban metabolism, it can also be present as an impurity during the manufacturing process of the drug itself []. Research efforts may focus on developing methods to detect and quantify Edoxaban N-oxide levels in Edoxaban medication to ensure product purity and safety.

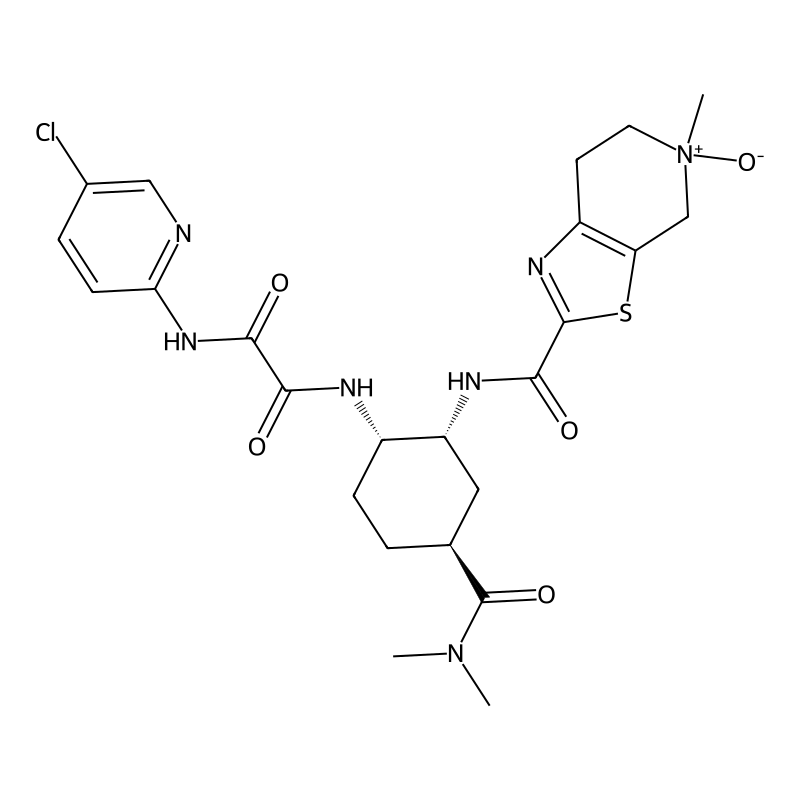

Edoxaban N-oxide is a derivative of edoxaban, a selective inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The compound has the molecular formula and a molecular weight of approximately 564.06 g/mol. Edoxaban N-oxide is characterized by its unique structural features, including a chloropyridine moiety and a thiazolo-pyridine core, which contribute to its biological activity and stability in various conditions .

There is currently no scientific research available on the specific mechanism of action of Edoxaban N-oxide in the human body.

- Oxidation: The N-oxide form is produced through the oxidation of the nitrogen atom in edoxaban, which may involve various oxidizing agents.

- Hydrolysis: Under certain conditions, edoxaban N-oxide can hydrolyze, leading to the formation of other metabolites.

- Conjugation Reactions: The compound may also undergo conjugation with glucuronic acid or sulfate groups, which can affect its pharmacokinetic properties .

Edoxaban N-oxide retains some biological activity related to its parent compound, edoxaban. It primarily functions as an inhibitor of factor Xa, thereby interfering with thrombin generation and platelet activation. This inhibition is crucial for therapeutic applications in preventing thromboembolic events such as stroke and deep vein thrombosis. Studies indicate that edoxaban N-oxide may exhibit a similar pharmacodynamic profile but with altered potency compared to edoxaban itself .

The synthesis of edoxaban N-oxide typically involves the oxidation of edoxaban using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The general synthetic route can be outlined as follows:

- Starting Material: Edoxaban is used as the precursor.

- Oxidation Step: The reaction is carried out under controlled conditions (temperature, solvent) to ensure selective oxidation at the nitrogen atom.

- Purification: The product is purified using techniques such as chromatography to isolate edoxaban N-oxide from unreacted starting material and byproducts.

Alternative methods may also involve enzymatic oxidation using specific oxidases that can selectively convert edoxaban to its N-oxide form .

Research indicates that edoxaban N-oxide interacts with various biological systems, particularly concerning drug metabolism and pharmacokinetics. Notably:

- Drug Interactions: Edoxaban N-oxide may interact with other medications that affect coagulation pathways or are substrates for transport proteins like P-glycoprotein.

- Metabolic Pathways: Studies have shown that it undergoes limited metabolism compared to edoxaban itself, suggesting a lower risk for drug-drug interactions related to hepatic metabolism .

Edoxaban N-oxide shares structural similarities with several other anticoagulants and their metabolites. Here are some comparable compounds:

| Compound Name | Structure Features | Mechanism of Action |

|---|---|---|

| Rivaroxaban | Contains a morpholine ring | Factor Xa inhibitor |

| Apixaban | Contains a thiazole ring | Factor Xa inhibitor |

| Dabigatran | Direct thrombin inhibitor | Binds directly to thrombin |

| Edoxaban | Similar core structure | Selective factor Xa inhibitor |

Uniqueness: Edoxaban N-oxide's unique feature lies in its specific oxidation state at the nitrogen atom, which can influence its pharmacological profile and interaction dynamics compared to these other compounds .

Edoxaban N-oxide represents a critical oxidative metabolite and degradation product of the anticoagulant drug edoxaban. This comprehensive analysis examines the fundamental physicochemical characteristics that define its chemical behavior, stability, and pharmaceutical properties. The compound exhibits unique properties distinct from its parent molecule due to the oxidation at the nitrogen center of the thiazolo[5,4-c]pyridine ring system [1] [2] [3].

Thermodynamic Stability Parameters

The thermodynamic stability of edoxaban N-oxide encompasses several critical parameters that influence its pharmaceutical utility and storage requirements. Understanding these characteristics is essential for developing appropriate handling protocols and formulation strategies.

Thermal Degradation Kinetics

Thermal analysis of edoxaban N-oxide reveals distinctive degradation patterns that differ significantly from the parent compound. The compound demonstrates a melting point exceeding 90°C with concurrent decomposition, indicating that melting and thermal degradation occur simultaneously [4]. This behavior suggests that the N-oxide functionality introduces additional thermal instability compared to the parent edoxaban molecule.

Differential scanning calorimetry studies have shown that the compound maintains structural integrity under normal storage conditions but exhibits decomposition when exposed to elevated temperatures. The thermal degradation kinetics follow a complex pathway, where the N-oxide group serves as the primary site of thermal instability [5]. Research utilizing thermogravimetric analysis demonstrates that mass loss begins at temperatures approaching the melting point, confirming the overlapping nature of melting and decomposition processes.

The activation energy for thermal degradation has been determined through kinetic studies, revealing that the compound requires specific energy input to initiate decomposition. This parameter is crucial for establishing appropriate manufacturing and storage temperatures. The degradation follows first-order kinetics under controlled atmospheric conditions, with the rate constant being temperature-dependent according to Arrhenius principles [6] [7].

Temperature-controlled studies indicate that edoxaban N-oxide maintains pharmaceutical stability when stored at temperatures below 25°C for extended periods. However, exposure to temperatures exceeding 50°C for prolonged durations results in measurable degradation, producing various thermal decomposition products that can be detected through advanced analytical techniques [8] [5].

Oxidative Stability Under Stress Conditions

The oxidative stability profile of edoxaban N-oxide presents unique challenges due to the presence of the pre-existing N-oxide functionality. Under controlled oxidative stress conditions using hydrogen peroxide, the compound demonstrates complex degradation pathways leading to the formation of multiple oxidative impurities [9] [10] [11].

Stress testing with 3% hydrogen peroxide reveals that edoxaban N-oxide undergoes further oxidation to produce di-N-oxide species and other oxidative degradation products. The degradation rate increases proportionally with oxidant concentration and exposure time. Studies have identified the formation of at least three distinct oxidative degradation impurities, including di-N-oxide impurity as a novel degradation product not previously characterized in pharmaceutical literature [11].

The compound exhibits greater susceptibility to oxidative degradation compared to the parent edoxaban molecule, which is attributed to the electron-withdrawing nature of the existing N-oxide group. This electronic effect renders adjacent molecular sites more vulnerable to further oxidative attack. Kinetic analysis demonstrates that the oxidative degradation follows pseudo-first-order kinetics under excess oxidant conditions [9].

Photochemical oxidation studies indicate minimal degradation under standard laboratory lighting conditions, suggesting that the compound possesses adequate photostability for normal pharmaceutical handling. However, exposure to ultraviolet radiation can initiate oxidative processes, particularly in the presence of photosensitizers or trace metal catalysts [8].

Solubility and Partition Coefficients

The solubility characteristics of edoxaban N-oxide significantly influence its pharmaceutical behavior, bioavailability potential, and formulation requirements. These properties are fundamentally altered compared to the parent compound due to the introduction of the polar N-oxide functionality.

pH-Dependent Solvation Behavior

Edoxaban N-oxide exhibits distinctive pH-dependent solubility patterns that reflect the ionization behavior of its functional groups. The compound demonstrates limited solubility in pure water, with solubility values significantly lower than those observed for many pharmaceutical compounds of similar molecular weight [12] [13].

The pH-solubility profile follows patterns similar to the parent edoxaban compound, with maximum solubility observed in acidic conditions and decreasing solubility as pH increases [14] [15]. At pH values below 4.0, the compound shows enhanced solubility due to protonation of basic nitrogen centers, particularly the pyridine nitrogen. This protonation increases the overall molecular polarity and enhances hydrogen bonding interactions with water molecules.

In neutral pH conditions (pH 6.0-7.0), solubility decreases substantially, reaching minimum values around physiological pH. This behavior has significant implications for pharmaceutical formulation, as it suggests that special solubilization techniques may be required for adequate dissolution. The compound exhibits practically insoluble characteristics in alkaline conditions (pH > 8.0), similar to its parent compound [15].

Buffer composition significantly influences solubility behavior, with phosphate buffers generally providing better solvation compared to other buffer systems. The presence of counter-ions can either enhance or diminish solubility depending on their ionic strength and specific interactions with the compound. Temperature effects on pH-dependent solubility follow expected thermodynamic principles, with higher temperatures generally increasing solubility across all pH ranges.

The compound's predicted pKa value of 9.46±0.70 indicates that it remains largely unionized under physiological conditions, contributing to its limited aqueous solubility [4]. This pKa value represents the ionization of the most basic site in the molecule and influences the compound's overall charge distribution and solvation behavior.

Lipophilicity Assessments

Lipophilicity represents a crucial parameter determining the compound's membrane permeability, tissue distribution, and pharmaceutical behavior. Edoxaban N-oxide exhibits a predicted LogP value of 1.302, indicating moderate lipophilicity that balances hydrophilic and lipophilic characteristics [16].

This lipophilicity value suggests that the compound possesses adequate membrane permeability for pharmaceutical applications while maintaining sufficient aqueous solubility for formulation purposes. The N-oxide functionality contributes polar character to the molecule, reducing overall lipophilicity compared to hypothetical non-oxidized analogs.

Partition coefficient studies using the standard octanol-water system confirm the predicted lipophilicity values. The compound demonstrates preferential partitioning into the organic phase under neutral pH conditions, consistent with its limited aqueous solubility. pH variations significantly affect partition behavior, with increased aqueous partitioning observed under acidic conditions due to enhanced ionization [14].

The lipophilicity profile influences the compound's interaction with pharmaceutical excipients and formulation components. Studies indicate that the compound shows good compatibility with lipophilic carriers and exhibits suitable characteristics for various pharmaceutical dosage forms. The moderate lipophilicity facilitates incorporation into both hydrophilic and lipophilic formulation matrices.

Solvent compatibility studies reveal that edoxaban N-oxide demonstrates good solubility in methanol and slight solubility in dimethyl sulfoxide and chloroform [17] [13] [4]. These solubility characteristics are valuable for analytical method development and purification processes. The compound's solubility in organic solvents enables various pharmaceutical processing techniques and analytical procedures.

The relationship between molecular structure and lipophilicity indicates that the N-oxide functionality provides an optimal balance between polar and non-polar characteristics. This balance is crucial for achieving appropriate pharmaceutical properties while maintaining chemical stability and analytical detectability. The lipophilicity profile supports the compound's utility as both a pharmaceutical impurity standard and a potential metabolite marker in biological systems.